2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a cyclopentylamino group, a methyl group, and a thiazolidinylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which can be achieved under mild reaction conditions and executed on a gram scale . This method highlights broad functional group tolerance and involves the use of iodine as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free C-3 chalcogenation method suggests potential for industrial applications, provided that the reaction conditions can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidinylidene derivatives.
Scientific Research Applications
2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a CXCR3 antagonist and acetylcholinesterase inhibitor.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a CXCR3 antagonist, it binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses . As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:
- 4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one
- 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
Uniqueness
What sets 2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a CXCR3 antagonist and acetylcholinesterase inhibitor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C23H26N4O3S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(cyclopentylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N4O3S2/c1-14-6-4-10-26-20(14)25-19(24-15-7-2-3-8-15)17(21(26)28)12-18-22(29)27(23(31)32-18)13-16-9-5-11-30-16/h4,6,10,12,15-16,24H,2-3,5,7-9,11,13H2,1H3/b18-12- |
InChI Key |
MJNZTQBZEPXGNV-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NC5CCCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NC5CCCC5 |
Origin of Product |
United States |
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